(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone
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Overview
Description
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2O2 and a molecular weight of 305.56 g/mol . It is characterized by the presence of a bromine atom at the 5-position, a chlorine atom at the 2-position of the pyridine ring, and a morpholino group attached to the methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone typically involves the reaction of 5-bromo-2-chloropyridine with morpholine in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity . The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems . The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: Similar compounds include other pyridine derivatives with different substituents at the 5- and 2-positions.
(2-Chloropyridin-4-yl)(morpholino)methanone: This compound lacks the bromine atom at the 5-position.
Uniqueness
The presence of both bromine and chlorine atoms in this compound makes it unique compared to other pyridine derivatives. This unique substitution pattern can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c11-8-6-13-9(12)5-7(8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEXAGZIVFXELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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